molecular formula C5H8F3NO3S B6200596 3-amino-1lambda4-thietan-1-one, trifluoroacetic acid CAS No. 2694733-85-0

3-amino-1lambda4-thietan-1-one, trifluoroacetic acid

Cat. No.: B6200596
CAS No.: 2694733-85-0
M. Wt: 219.18 g/mol
InChI Key: LELVYTBKNJZTSC-UHFFFAOYSA-N
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Description

3-amino-1lambda4-thietan-1-one, trifluoroacetic acid is a compound with the molecular formula C5H8F3NO3S and a molecular weight of 219.1821 . This compound is known for its unique structure, which includes a thietan ring and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1lambda4-thietan-1-one, trifluoroacetic acid typically involves the reaction of thietan-3-one with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

3-amino-1lambda4-thietan-1-one, trifluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted hydroxysulfides and cyclic unsaturated sulfones

Scientific Research Applications

Organic Synthesis

TFA plays a crucial role as a catalyst in various organic reactions. Its effectiveness has been demonstrated in:

  • One-Pot Reactions : TFA has been used as a catalyst for synthesizing N-aryl/alkyl-3-aminodihydropyrrol-2-one-4-carboxylates through a one-pot four-component reaction. This method showcases TFA's efficiency under mild conditions, leading to high yields and simplified workup procedures .
  • Polypeptide Cleavage : TFA is known for selectively cleaving polypeptides at specific residues, particularly at the N-terminal side of serine and threonine. This property is beneficial for sequencing and analyzing polypeptides immobilized on supports .

Pharmaceutical Applications

TFA's role as a theranostic agent has been explored in the context of chemical ablation therapies for solid tumors. Studies have shown that TFA can effectively ablate tissues while being imageable through fluorine-19 magnetic resonance imaging (19F-MRI). This capability allows for real-time monitoring of tissue damage and distribution of the therapeutic agent, enhancing the efficacy of treatments for conditions like hepatocellular carcinoma .

Analytical Chemistry

In analytical chemistry, TFA is utilized as an ion pairing agent in high-performance liquid chromatography (HPLC), particularly for peptides and small proteins. Its strong acidic nature aids in the separation and analysis of complex mixtures .

Case Study 1: Chemical Ablation with TFA

A study investigated the use of TFA as a chemical ablation agent for liver tissue. The research focused on optimizing imaging techniques to visualize TFA distribution within tissues during ablation procedures. Results indicated that TFA could be effectively imaged at low concentrations, demonstrating its potential as a real-time monitoring tool during therapeutic interventions .

Case Study 2: Polypeptide Sequencing

Another study highlighted TFA's application in polypeptide sequencing. By employing gas-phase TFA treatment, researchers achieved selective cleavage at specific amino acid residues, facilitating the analysis of polypeptide structures and sequences. This method proved valuable for verifying polypeptide presence on sequencing supports .

Comparative Summary of Applications

Application AreaSpecific Use CaseKey Benefits
Organic SynthesisOne-pot synthesis of N-aryl/alkyl compoundsHigh yields, mild conditions
PharmaceuticalTheranostic agent for tumor ablationReal-time imaging, effective tissue destruction
Analytical ChemistryIon pairing agent in HPLCEnhanced separation of peptides

Mechanism of Action

The mechanism of action of 3-amino-1lambda4-thietan-1-one, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and migration through biomembranes . This property is crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted heterocycles such as:

  • Thietan-3-one
  • Tetrahydrothiophen-3-one
  • γ-thiobutyrolactone
  • δ-thiovalerolactone
  • Thiopyran-3-one
  • Thiopyran-4-one

Uniqueness

What sets 3-amino-1lambda4-thietan-1-one, trifluoroacetic acid apart from these similar compounds is its unique combination of a thietan ring and a trifluoroacetic acid moiety. This structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2694733-85-0

Molecular Formula

C5H8F3NO3S

Molecular Weight

219.18 g/mol

IUPAC Name

1-oxothietan-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C3H7NOS.C2HF3O2/c4-3-1-6(5)2-3;3-2(4,5)1(6)7/h3H,1-2,4H2;(H,6,7)

InChI Key

LELVYTBKNJZTSC-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1=O)N.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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